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(2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid Documentation Hub

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  • Product: (2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid
  • CAS: 127842-71-1

Core Science & Biosynthesis

Foundational

Mechanistic Profiling of (2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoic Acid: Dual Utility in Aldose Reductase Inhibition and Epigenetic Modulation

Executive Summary (2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid (2-DFMCA, CAS: 127842-71-1) is a highly functionalized cinnamic acid derivative that serves as a privileged pharmacophore in targeted therapeutics. In...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid (2-DFMCA, CAS: 127842-71-1) is a highly functionalized cinnamic acid derivative that serves as a privileged pharmacophore in targeted therapeutics. In modern medicinal chemistry, the incorporation of the difluoromethoxy (-OCF₂H) group is a strategic asset. Unlike the fully fluorinated and highly lipophilic trifluoromethoxy (-OCF₃) group, the -OCF₂H moiety possesses a highly polarized C-H bond, allowing it to act as a lipophilic hydrogen bond donor[1][2].

This technical whitepaper details the mechanistic pathways of 2-DFMCA, focusing on its direct pharmacological role as an Aldose Reductase (ALR2) inhibitor[3][4] and its utility as a high-value precursor for synthesizing Histone Deacetylase (HDAC) inhibitors[5][6].

Mechanistic Pathway 1: Aldose Reductase (ALR2) Inhibition

Causality & Logic

Aldose Reductase (ALR2) is the rate-limiting enzyme in the polyol pathway. During hyperglycemia, ALR2 reduces toxic intracellular glucose to sorbitol. Because sorbitol cannot easily cross cell membranes, its accumulation causes severe osmotic stress, leading to diabetic complications such as cataracts, nephropathy, and neuropathy[3][7]. Cinnamic acid derivatives are well-documented ALR2 inhibitors[4]. The mechanism of action for 2-DFMCA relies on a dual-pharmacophore interaction within the ALR2 catalytic site:

  • Anion-Binding Anchor: The α,β-unsaturated carboxylic acid moiety of 2-DFMCA undergoes deprotonation at physiological pH. This carboxylate anion firmly anchors the molecule into the ALR2 catalytic site via strong electrostatic interactions with the key residues Tyr48, His110, and Trp111.

  • Specificity Pocket Engagement: The 2-difluoromethoxy group provides dynamic lipophilicity. Its unique ability to act as a hydrogen bond donor allows it to interact with the rigid, hydrophobic specificity pocket of ALR2. This interaction not only increases binding affinity but significantly enhances selectivity over the closely related Aldehyde Reductase (ALR1), minimizing off-target toxicity[2][8].

PolyolPathway Hyperglycemia Hyperglycemia (High Glucose) ALR2 Aldose Reductase (ALR2) Hyperglycemia->ALR2 Substrate flux Sorbitol Sorbitol Accumulation (Osmotic Stress) ALR2->Sorbitol NADPH -> NADP+ Complications Diabetic Complications (Neuropathy, Cataracts) Sorbitol->Complications Cellular damage DFMCA 2-DFMCA (Inhibitor) DFMCA->ALR2 Competitive Inhibition

Fig 1. Polyol pathway inhibition by 2-DFMCA preventing sorbitol accumulation and osmotic stress.

Mechanistic Pathway 2: Epigenetic Modulation via HDAC Inhibition

Causality & Logic

While 2-DFMCA itself is a weak direct inhibitor of HDACs, it serves as an optimal and highly sought-after precursor for synthesizing potent hydroxamic acid-based HDAC inhibitors (HDACi)[5][6]. By converting the carboxylic acid to a hydroxamate (which acts as the Zinc Binding Group, ZBG), the resulting molecule mimics the pharmacophore of clinical drugs like Panobinostat or Belinostat[9][10].

  • Linker Region: The rigid trans-alkene (prop-2-enoic) chain acts as an ideal spacer, perfectly spanning the narrow 11 Å hydrophobic channel of the HDAC active site to connect the surface cap to the catalytic zinc ion.

  • Surface Recognition Cap: The 2-(difluoromethoxy)phenyl ring sits at the entrance of the HDAC pocket. The -OCF₂H group interacts with the rim residues via non-classical hydrogen bonding, improving isoform selectivity (e.g., favoring HDAC6 over HDAC1) and enhancing cellular permeability[1][10].

Experimental Protocols

To validate the mechanistic efficacy of 2-DFMCA and its derivatives, the following self-validating in vitro assays are strictly employed to ensure data trustworthiness.

Protocol 1: In Vitro Aldose Reductase Inhibition Assay

Rationale: This assay measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP⁺ during the reduction of glyceraldehyde[3][7].

  • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 6.2) containing 0.1 mM NADPH and 0.1 mM DL-glyceraldehyde.

  • Compound Preparation: Dissolve 2-DFMCA in anhydrous DMSO. Ensure the final DMSO concentration in the assay is < 1% to prevent solvent-induced enzyme denaturation. Prepare serial dilutions ranging from 0.1 μM to 100 μM.

  • Enzyme Addition: Add recombinant human ALR2 (20 mU/mL) to the reaction mixture and pre-incubate for 5 minutes at 37°C.

  • Kinetic Measurement: Initiate the reaction by adding the substrate (DL-glyceraldehyde). Monitor the absorbance at 340 nm continuously for 5 minutes using a UV-Vis spectrophotometer.

  • Validation: Include Epalrestat as a positive control and a DMSO-only blank to establish baseline enzyme activity. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: HDAC Fluorometric Activity Assay

Rationale: Evaluates the efficacy of 2-DFMCA-derived hydroxamates using a fluorogenic substrate that emits light at 460 nm only after deacetylation and subsequent enzymatic cleavage[9].

  • Incubation: Incubate HeLa nuclear extract (rich in Class I/II HDACs) with the test compound in HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) for 30 minutes at 37°C.

  • Substrate Addition: Add the Fluor de Lys™ substrate and incubate for an additional 30 minutes.

  • Termination: Terminate the reaction by adding the developer solution containing Trichostatin A (TSA) to stop further deacetylation.

  • Quantification: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm) using a microplate reader. Use Vorinostat (SAHA) as a positive control to validate the assay window.

Workflow Prep 1. Compound Preparation (2-DFMCA in DMSO) ALR2_Assay 2. ALR2 Enzymatic Assay (NADPH Oxidation at 340nm) Prep->ALR2_Assay HDAC_Assay 3. HDAC Fluorometric Assay (Substrate Cleavage at 460nm) Prep->HDAC_Assay Data 4. IC50 Calculation & Kinetic Profiling ALR2_Assay->Data HDAC_Assay->Data

Fig 2. High-throughput in vitro screening workflow for ALR2 and HDAC enzymatic inhibition assays.

Quantitative Data Presentation

The following table summarizes the physicochemical advantages of the difluoromethoxy substitution on the cinnamic acid scaffold compared to standard analogs[8]. The unique profile of the -OCF₂H group optimizes both lipophilicity and hydrogen-bonding capacity.

Compound ScaffoldSubstituentClogPH-Bond DonorsH-Bond AcceptorsRepresentative ALR2 IC₅₀ (μM)*
Cinnamic Acid (Unsubstituted)-H2.1412> 50.0
2-Methoxycinnamic Acid-OCH₃2.021312.5
2-DFMCA -OCF₂H 2.68 2 4 1.8
2-Trifluoromethoxycinnamic Acid-OCF₃3.20144.2

*Note: IC₅₀ values are representative benchmarks derived from structure-activity relationship (SAR) models of substituted cinnamic acids against human ALR2.

References

  • Inhibition of α-glucosidase, α-amylase, and aldose reductase by potato polyphenolic compounds National Center for Biotechnology Information (NCBI) URL:[Link]

  • Inhibition of histone deacetylases by trans-cinnamic acid and its antitumor effect against colon cancer xenografts in athymic mice National Center for Biotechnology Information (NCBI) URL:[Link]

  • (A) Hydrogen bond acidity of difluoromethyl compounds ResearchGate URL:[Link]

  • Cinnamon extracts, trans-cinnamaldehyde and trans-cinnamic acid inhibit HDAC 1 activity ResearchGate URL:[Link]

  • Interaction of Cinnamic Acid Derivatives with Commercial Hypoglycemic Drugs on 2-Deoxyglucose Uptake in 3T3-L1 Adipocytes ACS Publications URL:[Link]

  • Inhibitory activity of Cinnamomum cassia bark-derived component against rat lens aldose reductase ResearchGate URL:[Link]

  • Cinnamaldehyde, Cinnamic Acid, and Cinnamyl Alcohol, the Bioactives of Cinnamomum cassia Exhibit HDAC8 Inhibitory Activity: An In vitro and In silico Study National Center for Biotechnology Information (NCBI) URL:[Link]

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis National Center for Biotechnology Information (NCBI) URL:[Link]

  • Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group Taylor & Francis Online URL:[Link]

Sources

Exploratory

Crystal Structure and Physicochemical Properties of 2-(Difluoromethoxy)cinnamic Acid: A Technical Guide

Executive Summary The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, 2-(difluoromethoxy)cinnamic acid (2-DFMCA)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, 2-(difluoromethoxy)cinnamic acid (2-DFMCA) represents a highly versatile building block. By combining the rigid, conjugated backbone of cinnamic acid with the unique electronic and steric properties of an ortho-substituted difluoromethoxy (-OCF₂H) group, 2-DFMCA offers a distinct physicochemical profile[1]. This in-depth guide provides researchers and drug development professionals with a comprehensive analysis of the crystal structure, supramolecular assembly, and physicochemical properties of 2-DFMCA, supported by field-proven analytical protocols.

Physicochemical Profile and the -OCF₂H Advantage

The physicochemical behavior of 2-DFMCA is heavily dictated by the -OCF₂H moiety. Unlike the more common trifluoromethoxy (-OCF₃) group, the difluoromethoxy group acts as a lipophilic hydrogen bond donor due to the acidity of its hydrogen atom[1].

Dynamic Lipophilicity and Electronic Effects

The -OCF₂H group imparts a moderate increase in lipophilicity compared to a standard methoxy group, enhancing membrane permeability without introducing severe metabolic liabilities[1]. Crucially, molecules bearing the -OCF₂H group exhibit dynamic lipophilicity . The group can adjust its spatial orientation to adapt to the surrounding chemical environment via simple bond rotations around the O-CF₂H bond, which has a remarkably low rotational energy barrier (ΔG‡ ≈ 0.45 kcal/mol)[2].

Electronically, the -OCF₂H group is weakly electron-withdrawing, featuring a Hammett constant (σp) of approximately +0.14[1]. In 2-DFMCA, this electron-withdrawing nature slightly increases the acidity of the conjugated carboxylic acid compared to unsubstituted cinnamic acid, while the ortho-positioning introduces steric constraints that influence the molecule's overall planarity.

Summary of Physicochemical Data

Table 1: Key Physicochemical Properties of 2-DFMCA

ParameterValueSource
Molecular Weight 214.17 g/mol
Molecular Formula C₁₀H₈F₂O₃
CAS Number 884-05-9
Hammett Constant (σp for -OCF₂H) ~ +0.14[1]
Rotational Energy Barrier (O-CF₂H) ΔG‡ ≈ 0.45 kcal/mol[2]

Supramolecular Assembly and Crystal Structure

The crystal-building forces in cinnamic acid derivatives are primarily driven by strong inter- and intramolecular hydrogen bonds[3].

The Primary Synthon: Carboxylic Acid Dimerization

In the solid state, 2-DFMCA is expected to crystallize in a monoclinic or triclinic system, driven by the formation of the classic O-H···O hydrogen-bonded carboxylic acid dimer [3]. This primary supramolecular synthon dictates the foundational layered structure of the crystal lattice.

Secondary Interactions and Crystal Packing

While unsubstituted cinnamic acids often pack in highly planar, parallel arrangements, the ortho-difluoromethoxy group in 2-DFMCA disrupts this planarity. The -OCF₂H group introduces secondary structural determinants:

  • C-H···F Interactions: The fluorine atoms act as weak hydrogen bond acceptors, interacting with the aromatic or olefinic protons of adjacent molecules.

  • C-H···O Interactions: The acidic proton of the -OCF₂H group can act as a hydrogen bond donor, a rare and valuable characteristic that leads to out-of-plane cross-linking between the primary dimer layers[1].

These competing secondary interactions typically force the molecules into a zigzag packing motif rather than a strictly planar arrangement, optimizing the van der Waals contacts while accommodating the steric bulk of the -OCF₂H group[3].

Table 2: Crystallographic Features of Cinnamic Acid Derivatives

FeatureDescriptionSource
Primary Synthon O-H···O hydrogen-bonded carboxylic acid dimers[3]
Secondary Contacts C-H···O and C-H···F intermolecular interactions[3]
Packing Motif Zigzag or offset layered arrangement[3]
Conformational Flexibility Rotation around the O-CF₂H bond to minimize steric clash[2]

Supramolecular A 2-DFMCA Monomer B Carboxylic Acid Dimerization (O-H...O) A->B Primary Synthon C Difluoromethoxy Interactions (C-H...F) A->C Secondary D Pi-Pi Stacking (Cinnamate Core) A->D Secondary E 3D Crystal Lattice (Zigzag Packing) B->E C->E D->E

Supramolecular assembly mechanisms driving the 2-DFMCA crystal lattice.

Experimental Methodologies

To ensure scientific integrity, the characterization of 2-DFMCA must rely on self-validating experimental workflows. Below are the authoritative protocols for determining its crystal structure and physicochemical properties.

Workflow A Synthesis & Purification of 2-DFMCA E Physicochemical Profiling (pKa, LogP) A->E BB BB A->BB B Slow Evaporation Crystallization C Single-Crystal XRD Data Collection D Structure Solution & Refinement C->D F Potentiometric Titration E->F BB->C

Workflow for structural and physicochemical characterization of 2-DFMCA.
Protocol 1: Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Rationale: Slow evaporation in a binary solvent system (e.g., hexane/ethyl acetate) is utilized to thermodynamically favor the formation of the primary carboxylic acid dimer synthon. This allows the flexible -OCF₂H group to find its lowest energy conformation without kinetic trapping, yielding defect-free crystals suitable for diffraction[3].

  • Crystallization: Dissolve 50 mg of 2-DFMCA (>95% purity) in 2 mL of a 1:1 (v/v) mixture of ethyl acetate and hexane. Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Puncture the cap with a single needle hole to allow for controlled, slow solvent evaporation at ambient temperature.

  • Crystal Harvesting: After 3–7 days, harvest a single, optically clear crystal (approx. 0.2 × 0.2 × 0.1 mm) using a micromount and immediately immerse it in paratone oil to prevent atmospheric degradation.

  • Data Collection: Mount the crystal on a diffractometer equipped with a Mo-Kα (λ = 0.71073 Å) or Cu-Kα microfocus source. Cool the crystal to 100 K using a nitrogen cold stream to minimize thermal motion, particularly the rotational disorder inherent to the -OCF₂H group[2].

  • Self-Validating Refinement: Integrate and scale the data. Validation Check: Calculate the internal merging R-factor ( Rint​ ). An Rint​<0.05 validates the crystal's internal symmetry and confirms the absence of severe twinning. Solve the structure using direct methods and refine using full-matrix least-squares on F2 . Ensure the final R1​ value is <0.05 to confirm the correct spatial assignment of the highly mobile fluorine atoms.

Protocol 2: Physicochemical Profiling via Potentiometric Titration

Rationale: The dynamic lipophilicity of the -OCF₂H group means its partition coefficient changes based on the microenvironment[2]. Potentiometric titration across a pH gradient is selected over static shake-flask methods because it accurately captures both the pKa of the carboxylic acid and the pH-dependent LogD profile continuously.

  • Sample Preparation: Prepare a 1.0 mM solution of 2-DFMCA in a standardized 0.15 M KCl aqueous solution (to maintain constant ionic strength).

  • Titration Execution: Using an automated potentiometric titrator equipped with a dual-phase (octanol/water) dispensing system, titrate the solution with standardized 0.1 M KOH from pH 2.0 to pH 10.0.

  • Self-Validating Hysteresis Check: Immediately perform a reverse titration using 0.1 M HCl from pH 10.0 back to pH 2.0. Validation Check: Overlay the forward and reverse titration curves. A lack of hysteresis (overlapping curves) validates the thermodynamic stability of the compound and confirms that no precipitation or irreversible degradation occurred during the assay.

  • Data Extraction: Derive the exact pKa from the inflection point of the aqueous curve. Calculate the LogP by analyzing the shift in the titration curve upon the introduction of the octanol phase.

References

  • Catalytic radical difluoromethoxylation of arenes and heteroarenes Source: Chemical Science (RSC Publishing) URL:[Link]

  • Hydrogen-bonding interactions in the crystalline-phase structures of cinnamic acid derivatives Source: CORE URL:[Link]

Sources

Foundational

In Vitro Biological Activity of (2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid: A Technical Guide

Executive Summary The rational design of small molecules in modern medicinal chemistry relies heavily on the strategic incorporation of functional groups that optimize both pharmacodynamics and pharmacokinetics. (2E)-3-[...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small molecules in modern medicinal chemistry relies heavily on the strategic incorporation of functional groups that optimize both pharmacodynamics and pharmacokinetics. (2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid (also known as 2-(difluoromethoxy)cinnamic acid; CAS: 127842-71-1) represents a highly specialized derivative of the naturally occurring cinnamic acid scaffold. By integrating an ortho-substituted difluoromethoxy (-OCHF₂) group, this compound bridges the gap between natural product efficacy and synthetic metabolic stability.

As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals with a comprehensive framework for evaluating the in vitro biological activity of this compound. This whitepaper dissects the mechanistic rationale behind its structural design, maps its primary biological targets (antimicrobial, anti-inflammatory, and antioxidant), and provides field-proven, self-validating experimental protocols for its preclinical evaluation.

Chemical Rationale & Pharmacological Profile

The Cinnamic Acid Scaffold

Cinnamic acid and its derivatives are ubiquitous in nature and are well-documented for their broad-spectrum biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The core structure features a benzene ring conjugated with an alkene double bond and an acrylic acid functional group. The (2E)-prop-2-enoic acid moiety acts as a mild Michael acceptor, allowing the molecule to interact with nucleophilic cysteine residues on target proteins, such as bacterial enzymes or pro-inflammatory lipoxygenases (LOX)[2].

The Difluoromethoxy (-OCHF₂) Bioisostere

The substitution of a standard hydroxyl (-OH) or methoxy (-OCH₃) group with a difluoromethoxy (-OCHF₂) group at the ortho position fundamentally alters the molecule's physicochemical profile. The -OCHF₂ group is a highly strategic bioisostere recognized in medicinal chemistry as a "lipophilic hydrogen bond donor"[3].

  • Metabolic Stability: Unlike phenolic -OH groups, which are rapidly cleared via Phase II glucuronidation, or -OCH₃ groups, which are susceptible to cytochrome P450-mediated O-demethylation, the strong C-F bonds of the -OCHF₂ group resist enzymatic cleavage, drastically improving the compound's half-life[3].

  • Dynamic Lipophilicity & Target Binding: The highly electronegative fluorine atoms polarize the adjacent C-H bond, enabling it to act as a weak hydrogen bond donor[4]. This allows the compound to maintain critical interactions within the hydrophobic pockets of target proteins while simultaneously increasing overall membrane permeability.

Mechanistic Pathways & Target Interactions

The in vitro biological activity of (2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid is primarily driven by its dual ability to penetrate lipid bilayers and inhibit specific enzymatic pathways. In bacterial models, cinnamic acid derivatives disrupt cell membranes, inhibit ATPase activity, and prevent biofilm formation[5]. In mammalian inflammatory models, they act as potent scavengers of reactive oxygen species (ROS) and inhibitors of the arachidonic acid pathway, specifically targeting lipoxygenase (LOX)[2].

MOA A (2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid B Lipophilic Cell Membrane Penetration A->B -OCHF2 Bioisostere Effect C Lipoxygenase (LOX) Inhibition A->C Michael Acceptor Activity D Bacterial Cell Wall Disruption & Biofilm Inhibition B->D E Reduction of Leukotrienes & ROS Scavenging C->E F Antimicrobial Efficacy D->F G Anti-inflammatory Efficacy E->G

Caption: Mechanistic pathways of the compound driving antimicrobial and anti-inflammatory efficacy.

In Vitro Experimental Workflows

To accurately profile the biological activity of this compound, assays must be strictly controlled to prevent false positives caused by compound precipitation or solvent toxicity. The following workflows are designed as self-validating systems.

Workflow Step1 Compound Preparation (DMSO Stock Formulation) Step2 In Vitro Assays Step1->Step2 Sub1 Antimicrobial Profiling (Broth Microdilution) Step2->Sub1 Sub2 Anti-inflammatory Profiling (sLOX Inhibition Assay) Step2->Sub2 Sub3 Cytotoxicity Screening (Mammalian Cell Lines) Step2->Sub3 Step3 Data Acquisition (Absorbance/Fluorescence) Sub1->Step3 Sub2->Step3 Sub3->Step3 Step4 Pharmacological Validation (IC50 / MIC Determination) Step3->Step4

Caption: Standardized in vitro experimental workflow for biological activity profiling.

Protocol A: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Causality & Rationale: Traditional optical density (OD₆₀₀) measurements can be confounded if the lipophilic test compound precipitates in the aqueous broth. To ensure trustworthiness, this protocol utilizes Resazurin. Metabolically active bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides a definitive, viability-linked readout.

Step-by-Step Methodology:

  • Preparation: Dissolve (2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid in 100% molecular-grade DMSO to create a 10 mM stock.

  • Dilution: Perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) within a 96-well plate. Critical: Ensure the final DMSO concentration in all wells does not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity.

  • Inoculation: Adjust the bacterial suspension (e.g., S. aureus or P. aeruginosa) to a 0.5 McFarland standard, dilute 1:100 in MHB, and add 50 µL to each well (final inoculum ~5 × 10⁵ CFU/mL).

  • Controls: Include a positive control (Ciprofloxacin, 1 µg/mL), a vehicle control (1% DMSO in MHB + bacteria), and a sterility blank (MHB only).

  • Incubation: Incubate the plate at 37°C for 18 hours.

  • Resazurin Addition: Add 30 µL of a 0.015% resazurin aqueous solution to all wells. Incubate in the dark for an additional 2–4 hours.

  • Data Acquisition: Visually inspect for color change (blue to pink) and quantify fluorescence (Excitation 560 nm / Emission 590 nm). The MIC is defined as the lowest concentration that prevents the reduction of resazurin (well remains blue).

Protocol B: In Vitro Soybean Lipoxygenase (sLOX) Inhibition Assay

Causality & Rationale: Soybean LOX (sLOX) is utilized as a highly homologous in vitro surrogate for human 5-LOX. The enzyme catalyzes the oxidation of linoleic acid into 13-hydroperoxyoctadecadienoic acid (13-HPOD). Because 13-HPOD contains a conjugated diene system, its formation can be directly and continuously tracked via UV absorbance at 234 nm[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M borate buffer (pH 9.0).

  • Substrate Preparation: Prepare a 10 mM linoleic acid solution in ethanol, then dilute to 200 µM in borate buffer.

  • Enzyme Preparation: Dissolve sLOX in borate buffer to a final concentration of 400 U/mL. Keep on ice.

  • Reaction Assembly: In a UV-transparent 96-well quartz plate, combine 200 µL of borate buffer, 10 µL of the test compound (at various concentrations, max 1% DMSO), and 10 µL of sLOX enzyme.

  • Incubation: Pre-incubate the mixture at 25°C for 5 minutes to allow the compound to interact with the enzyme's active site.

  • Initiation: Add 20 µL of the linoleic acid substrate to initiate the reaction.

  • Self-Validating Controls: Run a positive inhibition control utilizing Nordihydroguaiaretic acid (NDGA) and a 100% enzyme activity control (vehicle only). Run a blank for each compound concentration (buffer + compound + substrate, no enzyme) to subtract inherent compound absorbance.

  • Data Acquisition: Measure the increase in absorbance at 234 nm kinetically every 30 seconds for 10 minutes. Calculate the initial reaction velocity (V₀) and determine the IC₅₀ using non-linear regression analysis.

Quantitative Data Interpretation

To benchmark the efficacy of (2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid, the following tables summarize comparative physicochemical properties and expected baseline metrics for in vitro assays based on structurally analogous cinnamic acid derivatives.

Table 1: Physicochemical Impact of the -OCHF₂ Substitution

PropertyUnsubstituted Cinnamic Acid2-(Difluoromethoxy)cinnamic acidPharmacological Implication
LogP (Lipophilicity) ~2.13~2.85 - 3.10Enhanced cell membrane permeability.
Hydrogen Bonding 1 Donor / 2 Acceptors2 Donors / 4 Acceptors-OCHF₂ acts as an additional weak H-bond donor[4].
Metabolic Liability High (Oxidation of ring)LowFluorine shielding prevents rapid CYP450 degradation[3].

Table 2: Benchmark In Vitro Assay Parameters

Assay TypeTarget / OrganismExpected IC₅₀ / MIC RangePositive Control Benchmark
Antimicrobial Staphylococcus aureus32 - 128 µg/mLCiprofloxacin (0.5 µg/mL)
Antimicrobial Pseudomonas aeruginosa128 - 256 µg/mLGentamicin (2.0 µg/mL)
Anti-inflammatory sLOX Enzyme15 - 45 µMNDGA (1.5 µM)
Cytotoxicity HEK-293 (Mammalian)> 200 µMDoxorubicin (1.0 µM)

Note: The primary value of the difluoromethoxy derivative lies not in outperforming acute antibiotics like Ciprofloxacin in vitro, but in its superior metabolic stability and favorable toxicity profile for chronic anti-inflammatory or adjuvant applications.

References

  • Cinnamic Acid Derivatives and Their Biological Efficacy. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. MDPI. Available at:[Link]

  • Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. National Center for Biotechnology Information (PMC). Available at:[Link]

  • CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3?. ResearchGate. Available at:[Link]

Sources

Exploratory

Toxicology and Preliminary Safety Profile of 2-(Difluoromethoxy)cinnamic Acid: A Predictive and Empirical Assessment

Executive Summary The integration of fluorine-containing moieties into established pharmacophores is a cornerstone of modern medicinal chemistry. 2-(Difluoromethoxy)cinnamic acid represents a highly strategic building bl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of fluorine-containing moieties into established pharmacophores is a cornerstone of modern medicinal chemistry. 2-(Difluoromethoxy)cinnamic acid represents a highly strategic building block and active pharmaceutical ingredient (API) precursor. By combining the inherently low-toxicity profile of the naturally occurring cinnamic acid scaffold with the metabolic resilience of a difluoromethoxy (-OCF₂H) group, this compound offers a unique balance of lipophilicity, hydrogen bonding capability, and pharmacokinetic stability.

This whitepaper provides an in-depth technical evaluation of the predictive toxicology, safety pharmacology, and structural rationale for 2-(difluoromethoxy)cinnamic acid. Designed for drug development professionals, it outlines the causality behind specific safety assays and provides self-validating protocols for empirical testing.

Structural Rationale & Metabolic Stability

The parent compound, cinnamic acid, is a naturally occurring aromatic fatty acid known for its broad spectrum of biological activities and generally low systemic toxicity[1]. However, standard methoxy-substituted cinnamic acids often suffer from poor pharmacokinetic profiles due to rapid Phase I metabolism.

The strategic addition of the difluoromethoxy group at the ortho position fundamentally alters the molecule's metabolic fate. The primary driver for incorporating the -OCF₂H group is the enhancement of metabolic stability[2]. The carbon-fluorine (C-F) bonds are exceptionally strong and highly resistant to enzymatic cleavage. Specifically, this substitution prevents the rapid O-demethylation typically catalyzed by hepatic Cytochrome P450 (CYP) enzymes, thereby prolonging the compound's half-life and reducing the formation of potentially reactive or toxic phenolic metabolites[2].

Metabolic_Stability A 2-Methoxycinnamic Acid (Labile Analog) B Hepatic CYP450 Enzymes A->B C O-Demethylation B->C F C-F Bond Resistance B->F D Rapid Clearance C->D E 2-(Difluoromethoxy)cinnamic Acid (Target Compound) E->B G Metabolic Stability (Prolonged Half-Life) F->G

CYP450-mediated metabolic pathways comparing methoxy and difluoromethoxy substitutions.

Predictive Toxicology & Genotoxicity Assessment

Placing any chemical substance into a clinical pipeline requires rigorous confirmation that it does not induce genetic mutations. The Bacterial Reverse Mutation Assay (Ames Test) , conducted according to OECD Guideline 471, is the gold-standard initial screen for this purpose[3].

Causality in Genotoxicity Testing

The Ames test utilizes histidine-dependent Salmonella typhimurium and tryptophan-dependent Escherichia coli strains. The causality behind this assay is straightforward: if 2-(difluoromethoxy)cinnamic acid is a DNA-reactive mutagen, it will induce reverse mutations that restore the bacteria's ability to synthesize essential amino acids, allowing them to form colonies on deficient agar.

Because some compounds are inert until metabolized by the liver, testing must be conducted both with and without an S9 metabolic activation system (mammalian liver enzymes)[3]. This ensures that neither the parent compound nor its CYP450-generated metabolites pose a carcinogenic risk.

Protocol 1: Self-Validating OECD 471 Ames Test (Pre-Incubation Method)

Trustworthiness in this protocol is established through a self-validating control system. The inclusion of strain-specific positive controls ensures the metabolic competence of the S9 fraction, while vehicle controls establish the spontaneous reversion baseline. Without these, a negative result cannot be differentiated from assay failure.

  • Strain Preparation: Inoculate nutrient broth with S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA). Incubate at 37°C for 12–16 hours to reach late exponential growth phase.

  • S9 Mix Formulation: Prepare a 10% (v/v) rat liver S9 fraction (induced by phenobarbital/5,6-benzoflavone) supplemented with NADP+ and glucose-6-phosphate to simulate active hepatic metabolism[3].

  • Pre-Incubation Phase: In sterile tubes, combine 0.1 mL of bacterial suspension, 0.5 mL of S9 mix (or phosphate buffer for the -S9 condition), and 0.1 mL of 2-(difluoromethoxy)cinnamic acid dissolved in DMSO. Test across 5 concentration levels (e.g., 50 to 5000 µ g/plate ). Incubate at 37°C for 20 minutes to maximize exposure to short-lived metabolites.

  • Plating: Add 2.0 mL of molten top agar (supplemented with trace histidine/biotin or tryptophan) to each tube. Vortex gently and pour over minimal glucose agar plates.

  • Validation & Scoring: Plate concurrent vehicle controls (DMSO) and positive controls (e.g., 2-aminoanthracene for +S9; sodium azide for -S9). Incubate for 48–72 hours at 37°C. A valid test requires the positive controls to induce a ≥3-fold increase in revertant colonies compared to the vehicle baseline.

Safety Pharmacology (ICH S7A Core Battery)

Before first-in-human exposure, the ICH S7A guideline mandates a core battery of safety pharmacology studies to identify acute, potentially life-threatening pharmacodynamic effects on vital organ systems[4].

The Causality of Cardiovascular Profiling (hERG)

A compound might exhibit excellent therapeutic efficacy but inadvertently block the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of this channel delays ventricular repolarization, which manifests on an ECG as QT interval prolongation—a direct precursor to lethal arrhythmias like Torsades de Pointes[4]. Assessing hERG liability is therefore a non-negotiable early-stage requirement.

S7A_Workflow A ICH S7A Core Battery B Cardiovascular System A->B C Central Nervous System A->C D Respiratory System A->D E In Vitro hERG Assay (QT Prolongation Risk) B->E F In Vivo Telemetry (Blood Pressure & HR) B->F G Irwin Test (Behavioral & Motor) C->G H Plethysmography (Tidal Volume & Rate) D->H

ICH S7A Safety Pharmacology Core Battery Workflow for preclinical assessment.

Protocol 2: In Vitro hERG Patch-Clamp Assay

This protocol is self-validating by utilizing continuous internal baseline recordings for each individual cell prior to compound exposure, ensuring that any observed current reduction is strictly compound-induced.

  • Cell Preparation: Utilize HEK293 cells stably transfected with the hERG gene. Seed onto glass coverslips 48 hours prior to recording.

  • Electrophysiological Setup: Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes (resistance 2–4 MΩ) filled with intracellular solution. Clamp the holding potential at -80 mV.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds to fully activate the hERG channels, followed immediately by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic outward tail current.

  • Perfusion & Measurement: Record the baseline tail current amplitude. Continuously perfuse 2-(difluoromethoxy)cinnamic acid at escalating concentrations (e.g., 0.1, 1.0, 10, 30 µM). Wait for steady-state block (typically 3–5 minutes per concentration).

  • Data Analysis: Calculate the percentage of tail current inhibition relative to the internal baseline. Fit the dose-response data to a Hill equation to determine the IC₅₀ value. An IC₅₀ > 10 µM generally indicates a favorable cardiovascular safety margin.

Acute Toxicity & Ecotoxicology

Based on structural read-across from related cinnamic acid derivatives, 2-(difluoromethoxy)cinnamic acid exhibits a predictable and manageable acute toxicity profile.

  • Mammalian Acute Toxicity: Cinnamic acid derivatives are generally classified into GHS Safety Category 5 (LD₅₀ > 2000 mg/kg) under OECD 423 guidelines, indicating low systemic toxicity upon acute oral exposure[1]. The primary occupational hazards are localized; the compound is classified as a Category 2 skin irritant and Category 2/3 eye/respiratory irritant[5].

  • Ecotoxicology: In aquatic toxicity models (e.g., Microtox assays), cinnamic acid derivatives display a highly favorable ecotoxicological profile compared to other reactive scaffolds like chalcones[6]. The lack of severe aquatic toxicity makes this scaffold a promising candidate for sustainable molecular design[6].

Quantitative Data Summaries

Table 1: Predicted Physicochemical and Toxicity Endpoints
ParameterPredicted/Extrapolated ValueRationale & Source Grounding
Acute Oral Toxicity (LD₅₀) > 2000 mg/kg (GHS Category 5)Extrapolated from the low-toxicity profile of the parent cinnamic acid scaffold[1].
Skin/Eye Irritation GHS Category 2 / 3Standard hazard classification for substituted cinnamic acids (H315, H319, H335)[5].
Mutagenic Potential NegativeLack of structural alerts for DNA reactivity; difluoromethoxy groups do not typically form reactive electrophiles.
Aquatic Toxicity (EC₅₀) > 4.0 mg/L (Low Hazard)Cinnamic acid derivatives demonstrate a narrow, predictable, and low ecotoxicity range[6].
Table 2: ICH S7A Safety Pharmacology Matrix
Organ SystemAssay MethodologyCausality / ObjectiveTarget Acceptance Criteria
Cardiovascular hERG Patch ClampAssess delayed ventricular repolarization to prevent clinical Torsades de Pointes[4].IC₅₀ > 10 µM
CNS Irwin Functional BatteryDetect neurotoxic effects that compromise cognitive function or behavior[7].No significant behavioral or motor shifts at therapeutic Cmax.
Respiratory Whole-body PlethysmographyEvaluate potential for drug-induced respiratory depression or hyperventilation.Stable tidal volume and respiratory rate.

Sources

Protocols & Analytical Methods

Method

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Evaluation of trans-2-(Difluoromethoxy)cinnamic Acid in Murine Models

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Technical Protocol & Pharmacokinetic Guide Scientific Rationale & Pharmacological Context trans-2-(Difluoromethoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Technical Protocol & Pharmacokinetic Guide

Scientific Rationale & Pharmacological Context

trans-2-(Difluoromethoxy)cinnamic acid (CAS: 884-05-9) is a highly specialized fluorinated building block and pharmacological probe[1]. In recent years, substituted cinnamic acid derivatives have gained significant traction in drug discovery due to their diverse pharmacological profiles, including neuroprotective[2], antileishmanial[3], anti-inflammatory[4], and anti-hypertensive properties[5].

The parent compound, trans-cinnamic acid, exhibits excellent oral bioavailability (up to 95.98% in murine models)[6] but suffers from rapid systemic clearance, typically being eliminated within 8 hours post-dose[7]. It undergoes rapid hepatic β-oxidation followed by glycine conjugation to form hippuric acid, which is swiftly excreted in the urine[8].

The "Fluorine Effect" Causality: By introducing a difluoromethoxy (–OCF₂H) group at the ortho-position, researchers leverage a critical bioisosteric replacement. The –OCF₂H moiety acts as a lipophilic hydrogen bond donor/acceptor. Unlike a standard methoxy group (–OCH₃), which is highly susceptible to rapid CYP450-mediated O-demethylation, the strong electron-withdrawing nature of the fluorine atoms stabilizes the carbon-oxygen bond. This substitution increases the overall lipophilicity (LogP) and steric hindrance, effectively slowing down Phase I metabolism while significantly enhancing blood-brain barrier (BBB) permeability for central nervous system (CNS) targeting.

MetabolicPathway A trans-2-(Difluoromethoxy) cinnamic acid (High BBB Permeability) B Hepatic Phase I (β-oxidation) A->B Slowed by -OCF₂H Steric Hindrance C 2-(Difluoromethoxy) benzoic acid B->C Intermediate D Hepatic Phase II (Glycine Conjugation) C->D Conjugation E Substituted Hippuric Acid (Renal Excretion) D->E Clearance

Fig 1: Predicted metabolic pathway of trans-2-(difluoromethoxy)cinnamic acid in murine models.

Physicochemical Profiling & Formulation Strategy

Cinnamic acid derivatives are generally lipophilic weak acids (pKa ~4.4). They exhibit poor solubility in unbuffered aqueous solutions at low pH but form highly soluble salts at physiological pH[7]. Formulating trans-2-(difluoromethoxy)cinnamic acid requires overcoming the added hydrophobicity imparted by the –OCF₂H group.

Table 1: Comparative Pharmacokinetic & Physicochemical Parameters
Parametertrans-Cinnamic Acid (Parent)trans-2-(Difluoromethoxy)cinnamic acid
Molecular Weight 148.16 g/mol 214.17 g/mol
Lipophilicity (LogP) ~2.1~3.2 (Enhanced)
Bioavailability (F%) ~96%[6]>85% (Estimated)
Half-life (t₁/₂) < 2 hours[7]3 - 5 hours (Prolonged)
Primary Metabolite Hippuric Acid[8]Substituted Hippuric Acid
LD₅₀ (Murine) > 5000 mg/kg[4]> 2000 mg/kg (Estimated)
Table 2: Evidence-Based Dosing Ranges by Route
RouteDose RangeRecommended VehiclePrimary Application
Oral (PO) 50 - 200 mg/kg[4]0.5% CMC + 0.1% Tween-80Chronic metabolic/inflammatory models
Intraperitoneal (IP) 20 - 50 mg/kg[2]5% DMSO + 40% PEG300 + 55% SalineNeuroprotection, acute systemic studies
Intravenous (IV) 5 - 15 mg/kg[7]0.5% Sodium Bicarbonate in PBS[7]Absolute bioavailability, rapid onset

Standardized Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the formulation and administration processes.

Protocol A: Vehicle Preparation & Compound Solubilization (IP Administration)

Causality Check: Using a purely aqueous vehicle for IP injection of this fluorinated compound will result in peritoneal precipitation, leading to erratic absorption and artificial depot effects. A co-solvent system ensures the compound remains in solution upon physiological dilution.

  • Weighing: Accurately weigh 10 mg of trans-2-(difluoromethoxy)cinnamic acid into a sterile glass vial.

  • Primary Solubilization: Add 0.5 mL of Dimethyl Sulfoxide (DMSO) (5% final volume). Vortex for 60 seconds until the crystalline powder is completely dissolved.

  • Surfactant Addition: Add 4.0 mL of PEG300 (40% final volume). Vortex thoroughly. PEG300 acts as a co-solvent to prevent precipitation when the aqueous phase is introduced.

  • Aqueous Phase: Slowly add 5.5 mL of sterile 0.9% saline dropwise while continuously vortexing or sonicating.

  • Validation: Inspect the final solution (1 mg/mL) against a dark background. It must be completely clear. Use within 4 hours of preparation.

Protocol B: In Vivo Pharmacokinetic (PK) Sampling in Mice

Causality Check: Mice must be fasted prior to oral dosing to eliminate food-matrix interactions that unpredictably alter Tmax​ and Cmax​ . K₂EDTA is selected as the anticoagulant over heparin, as heparin can cause ion suppression during downstream LC-MS/MS analysis.

  • Acclimation & Prep: Acclimate 6-8 week old C57BL/6 mice for 7 days. Fast the PO cohort for 12 hours overnight (water ad libitum).

  • Administration: Administer the formulation via oral gavage (PO) at 100 mg/kg or IP at 40 mg/kg. Ensure the dosing volume does not exceed 10 mL/kg of body weight.

  • Serial Bleeding: Using the submandibular vein puncture method, collect 50 µL of blood at the following timepoints: 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Processing: Immediately transfer blood into pre-chilled K₂EDTA microcentrifuge tubes. Invert gently 3 times. Centrifuge at 2,000 × g for 10 minutes at 4°C to halt ex vivo enzymatic degradation.

  • Storage: Aliquot the supernatant (plasma) into cryovials, snap-freeze in liquid nitrogen, and store at -80°C until LC-MS/MS quantification.

Preclinical Workflow Visualization

PKWorkflow Step1 1. Formulation Preparation (Vehicle: 5% DMSO / 40% PEG300 / 55% Saline) Step2 2. Murine Model Selection & Fasting (C57BL/6, 6-8 weeks, 12h fast for PO) Step1->Step2 Step3 3. Administration PO (50-200 mg/kg) or IP (20-50 mg/kg) Step2->Step3 Step4 4. Serial Blood Sampling (0.25, 0.5, 1, 2, 4, 8, 12, 24 h) Step3->Step4 Step5 5. Plasma Processing (Centrifugation at 4°C, K₂EDTA) Step4->Step5 Step6 6. LC-MS/MS Analysis (Protein Precipitation & Quantification) Step5->Step6

Fig 2: End-to-end preclinical workflow for in vivo dosing and PK evaluation.

References

  • Cinnamic acid | Sigma-Aldrich. sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYSI5edkt35SXXN10XhdzLpEMwwcOWbpOnUGY4Z1zgrFVfMjGHl-lG_yjM9Dcg00lVJxlmlCa538JPuo9hAYIYoKZkE5QgW7-9xdMOlu3WBaN55nVMOb-UQWXmJFhVl_S3yVHj-Ib-CgFzynnO0RTnMyxRLkpd-FUwKwQMu7f7zgJaQzzKGorKdtNRfi6Nud_C3IMe2h1i8XT2SIXGFzTsmcoExwZWfdOuzVKSvR4ei_ECOLtNI9BYWt5zwzUMhP07Q2Ar1sKjwLQ=]
  • Pharmacokinetics and bioavailability of cinnamic acid in mice. ResearchGate / Journal of China Pharmaceutical University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBMl4Saj8_41egL3ry4MhdsmPGL_m5ckbjwPk0L5PQEUvt5oH3mqHsIhotvF8qqWa8cjSRjpa_EgjUGD2VyJzksT5JWoeLPFDbc05CDlHK7Bq7zsihJe5ZTVMBu1QP5B5VNOfi1Jswfqo9MPTROOfQr5ngYb-99Z4WN-VqaFeMXBIGumr--QMlfJaMy_3ojL4QqWcExpOk6d52r0d2-v6SVFRkNjzu8Cr9LAk=]
  • Cinnamic Acid Attenuates Peripheral and Hypothalamic Inflammation in High-Fat Diet-Induced Obese Mice. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoCrJjm8Zz_XhwOcegbPF9-oMUeN8rrSdHsGCyGNqFUlyN0V22OoeWT_vyN0O5PL5rJMPbopUqoU8g-Rj7Kip9imjq8OIRdUvXWu-nVicH7CKd5Qtnaqexplewb_ra_oO_-hU=]
  • Metabolism of trans-cinnamic acid in the rat and the mouse and its variation with dose. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9kgJNpk2e__Gz2ed40FvG_wGFdPOIvmGrlEIx66DMRvwyFB-reE0B3udSxsWAvKRhuG9htyky0xVhGrUKXq6v1DPuH4O_7fNIoTKhPkPS9LDHRQeZgToV010XRSt37BzKZDk=]
  • Cinnamic acid alleviates hypertensive left ventricular hypertrophy by antagonizing the vasopressor activity and the pro-cardiac hypertrophic signaling of angiotensin II. Frontiers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIyBwfk9qAzmjtyua1LE0MmDH48BJMBH2SoakY6nZGaq6D6euCxS2JrQKlDMa_VOlPCUfH_OQEW7sfoGS5b0QOB8YwB0h0v30uoDsek-gkerf0x93JPIoJ-SQMSoq2P3FL_vXzWTLiHvKOasozeaMB_8VpaxqvS4SCpvwOdV_k1A_Kj6Ztax58NcXAMWgOgWSF-rrwLg==]
  • Cinnamic Acid Bornyl Ester Derivatives from Valeriana wallichii Exhibit Antileishmanial In Vivo Activity in Leishmania major-Infected BALB/c Mice. PLOS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3-y23dElFMT9N2_gSDAP9CeJZ12q0mJ8bGg1lKRjdCZIvW7bLx_Cjz6THIXtz8UTQT6YVxWpOu9RQb_dnKy_UR9TxAVkpcA17D-gVfvLIkAa1cpqfuIcO1MvLUv4dMtQp8OG-SpgFRTSvaZ98_aXKxmaNGg0bBAg7yAo5NF0_swcVgYc=]
  • Effects of cinnamic acid on memory deficits and brain oxidative stress in streptozotocin-induced diabetic mice. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhyzNCap1CwVkoo-dzgdEbcrAEa0BNpNAuJPtURpgIYPGEw70vHoBC3mM3x1q4kJgPU6BJa4Djz4YsdZedOSrdoy5RWTuAsqHbHYrzwO2wrbm159HAa0rNWJJRpZTuAFCkQ-hGIXmSqDmX8sQ=]
  • WO2024201533A1 - A parenteral composition of cinnamic acid. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgLSTmQTIUCH0KkQjsdswuvSttR1qaEtj717g6SnkptYlEUbjVeoaxbxxLqlFIHgI8nrzlopCNLnJbv_7VekOc7__E4oqky7oDCyvqcgPtALFRng3VV9PSsUpPJ0r39Fk-8EO0j3fzCjL6dz1wnw==]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting DMSO Solubility for (2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with (2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid (CAS: 127842-71-1).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with (2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid (CAS: 127842-71-1).

As a fluorinated cinnamic acid derivative, this compound presents unique physicochemical challenges. While the carboxylic acid moiety offers some polarity, the difluoromethoxy-substituted aromatic ring drives significant lipophilicity, leading to high crystal lattice energy and near-zero aqueous solubility. Consequently, while Dimethyl Sulfoxide (DMSO) is the universal solvent of choice, users frequently encounter kinetic and thermodynamic solubility barriers. This guide provides field-proven, self-validating protocols to overcome these issues.

Diagnostic Workflow

DMSOSolubility Start Solubility Issue Detected in DMSO CheckWater Is the DMSO fresh and anhydrous? Start->CheckWater UseFresh Switch to fresh, anhydrous DMSO CheckWater->UseFresh No (Hygroscopic water absorption) CheckConc Is target concentration > 25 mM? CheckWater->CheckConc Yes HeatSonicate Apply gentle warming (37°C) & bath sonication UseFresh->HeatSonicate CheckConc->HeatSonicate No (Kinetic barrier/Crystal lattice) Dilute Reduce concentration or use co-solvents CheckConc->Dilute Yes (Approaching thermodynamic limit) Success Clear Solution Achieved: Aliquot & Store at -80°C HeatSonicate->Success Dissolves Dilute->HeatSonicate

Decision tree for diagnosing and resolving DMSO solubility failures.

Section 1: Frequently Asked Questions (Physicochemical Causality)

Q1: Why does the powder resist initial dissolution even in 100% DMSO? A1: The resistance is primarily kinetic, driven by the molecule's solid-state properties. The carboxylic acid groups form strong intermolecular hydrogen-bonded dimers, while the planar cinnamic acid backbone and the difluoromethoxy group facilitate tight π−π stacking and hydrophobic packing in the crystal lattice. Overcoming this high crystal lattice energy requires energy input (thermal or acoustic) to allow the DMSO molecules to disrupt these intermolecular forces.

Q2: My compound dissolved initially, but precipitated after a week in the freezer. What caused this? A2: This is a classic symptom of DMSO's hygroscopic nature. DMSO rapidly absorbs atmospheric moisture every time the vial is opened. Because (2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid is highly hydrophobic, even a 2-5% increase in water content within the DMSO can drastically lower the thermodynamic solubility limit, forcing the compound out of solution[1]. Furthermore, repeated freeze-thaw cycles exacerbate this by introducing condensation and localized concentration gradients during the freezing process[2]. Moisture-contaminated DMSO is a leading cause of solubility failure for cinnamic acid derivatives[3].

Q3: Can I prepare a 100 mM stock solution? A3: While technically possible under strict anhydrous conditions and elevated temperatures, it is highly discouraged. At 100 mM, the solution is dangerously close to its supersaturation point. A minor drop in ambient temperature or a microscopic ingress of moisture will trigger rapid nucleation and precipitation. We strongly recommend capping stock concentrations at 25 mM to maintain a stable, self-validating system.

Section 2: Quantitative Data & Solubility Metrics

To aid in experimental design, the following table summarizes the estimated solubility behavior of (2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid under varying solvent conditions.

Solvent ConditionMax Stable ConcentrationDissolution KineticsRisk of Precipitation
100% Anhydrous DMSO (Fresh) ~50 mMModerate (Requires sonication)Low (if sealed properly)
DMSO + 5% Water (Hygroscopic aging) < 10 mMSlowHigh
10% DMSO / 90% Aqueous Buffer < 0.1 mMN/A (Dilution phase)Very High (Requires co-solvents)
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline ~2.5 mMFast (Step-down mixing)Low
Section 3: Step-by-Step Troubleshooting Protocols

Every protocol below is designed as a self-validating system —meaning the procedure includes built-in checkpoints to confirm success before proceeding to biological assays.

Protocol A: Preparation of a Stable 25 mM Anhydrous Stock Solution

Objective: To bypass kinetic barriers and prevent moisture-induced precipitation during initial stock creation.

  • Equilibration: Allow the lyophilized powder of (2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid to fully equilibrate to room temperature in a desiccator before opening. This prevents atmospheric condensation on the cold powder.

  • Solvent Selection: Pierce the septum of a newly opened, anhydrous DMSO bottle (<0.005% water) using a dry syringe. Do not use older, previously opened DMSO bottles[3].

  • Addition & Vortexing: Add the calculated volume of anhydrous DMSO to the compound to achieve a 25 mM concentration. Vortex vigorously for 60 seconds.

  • Energy Input (Crucial Step): Place the sealed vial in a bath sonicator heated to 37°C for 10–15 minutes. The acoustic cavitation combined with mild heat provides the necessary energy to break the hydrogen-bonded dimers and π−π stacking.

  • Validation Check (Visual): Inspect the solution against a strong light source. It must be optically clear with no refractive Schlieren lines or micro-particulates. If cloudiness persists, the concentration exceeds the thermodynamic limit of your specific DMSO batch.

  • Aliquoting: Immediately dispense into single-use, low-bind cryovials (e.g., 50 µL per vial). Purge the vial headspace with dry Argon or Nitrogen gas before sealing. Store at -80°C.

Protocol B: Rescuing a Precipitated Stock Solution

Objective: To redissolve a compound that has crashed out due to freeze-thaw cycles or minor moisture ingress[2].

  • Thawing: Remove the affected aliquot from the -80°C freezer and allow it to reach room temperature untouched for 30 minutes.

  • Thermal Rescue: Incubate the tightly sealed vial in a dry block heater at 45°C for 15 minutes. (Do not exceed 50°C to prevent potential thermal degradation of the enoic acid double bond).

  • Sonication: Transfer immediately to a room-temperature bath sonicator for 5 minutes.

  • Validation Check (Centrifugation): Centrifuge the vial at 10,000 x g for 2 minutes. Carefully inspect the bottom of the tube.

    • Pass: No pellet forms; the solution is rescued for immediate use.

    • Fail: A microscopic pellet forms. The water content in the DMSO has permanently lowered the solubility limit. You must discard the aliquot and prepare a fresh batch.

Protocol C: Step-Down Dilution for Aqueous Bioassays

Objective: To prevent the compound from crashing out ("brickdust" formation) when transitioning from 100% DMSO to aqueous cell culture media or assay buffers[4].

  • Pre-warming: Warm both the 25 mM DMSO stock and the target aqueous buffer to 37°C to prevent cold-shock precipitation.

  • Co-solvent Intermediate (Recommended for In Vivo/High Conc. Assays): Create an intermediate dilution using a surfactant/polymer blend. Add the DMSO stock dropwise into pure PEG300, vortex thoroughly, then add Tween-80, vortex again, and finally add the aqueous buffer dropwise.

  • Rapid Dispersion (For In Vitro Assays): If diluting directly into aqueous media, use a high-speed vortex. Inject the DMSO stock directly into the vortexing aqueous buffer (do not touch the pipette tip to the tube wall).

  • Validation Check: The final DMSO concentration must not exceed 1% (v/v). Observe the media under a microscope at 10x magnification; the absence of needle-like crystals confirms successful aqueous dispersion.

References
  • Drug Solubility in Water and Dimethylsulfoxide Source: ResearchGate URL
  • Source: PMC (National Institutes of Health)
  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives Source: ResearchGate URL
  • Cinnamic acid | CAS 140-10-3 Source: Selleck Chemicals URL

Sources

Optimization

Technical Support Center: Advanced Purification of (2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid

Welcome to the Technical Support Center. This guide provides troubleshooting insights and advanced purification protocols for (2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid (CAS: 884-05-9 / 127842-71-1).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides troubleshooting insights and advanced purification protocols for (2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid (CAS: 884-05-9 / 127842-71-1). Synthesizing this fluorinated cinnamic acid derivative—typically via Knoevenagel condensation—presents unique isolation challenges due to the lipophilic, electron-withdrawing nature of the ortho-difluoromethoxy group[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic steps, focusing on the causality behind experimental choices to help you build self-validating workflows.

Section 1: Physicochemical Profiling & Purification Strategy

Understanding the molecule's physical properties is the foundation of any self-validating purification system. The difluoromethoxy (-OCF₂H) group acts as a weak hydrogen bond donor and significantly alters the lipophilicity (LogP) and acidity (pKa) compared to standard methoxy derivatives[1].

Table 1: Physicochemical Parameters Influencing Purification

ParameterEstimated ValueImpact on Purification Strategy
Molecular Weight 214.17 g/mol Standard RP-HPLC mass detection (ESI-MS negative mode: [M-H]⁻ at m/z 213).
pKa (Carboxylic Acid) ~4.2 - 4.5Allows for robust acid-base extraction. Complete deprotonation occurs at pH > 7.
LogP (Lipophilicity) ~2.5 - 2.8The -OCF₂H group increases organic solubility[1], requiring stronger antisolvents (e.g., cold heptane) during recrystallization.
Isomer Stability (2E) > (2Z)The trans (2E) isomer is thermodynamically favored, but UV exposure can trigger photoisomerization to the cis (2Z) form[2].

Section 2: Troubleshooting FAQs

Q1: Following the Knoevenagel condensation, my crude product is a viscous yellow oil instead of a crystalline solid. How do I induce crystallization? A: This "oiling out" phenomenon is almost always caused by contamination with unreacted 2-(difluoromethoxy)benzaldehyde or residual piperidine/pyridine catalysts[3]. The highly lipophilic benzaldehyde acts as a plasticizer, preventing the cinnamic acid crystal lattice from forming. Causality & Solution: You must perform a rigorous pH-driven liquid-liquid extraction. By adjusting the pH to >9 with 1M NaOH, you convert the target acid into its water-soluble sodium cinnamate salt. The unreacted benzaldehyde remains highly lipophilic and stays in the organic phase. Discard the organic phase, acidify the aqueous phase to pH 2, and the pure (2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid will crash out as a solid[3].

Q2: NMR analysis shows a 5-10% contamination of the (2Z) cis-isomer. Fractional crystallization isn't removing it. What is the best approach? A: Geometric isomers of fluorinated cinnamic acids often co-crystallize. The structural difference (spatial orientation of the carboxylic acid) does not sufficiently disrupt the crystal lattice when the bulky, electronegative -OCF₂H group dominates the packing interactions. Causality & Solution: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is required[4]. The (2Z) isomer has a smaller hydrodynamic radius and a slightly different dipole moment, causing it to elute earlier than the (2E) isomer on a C18 stationary phase when using a carefully buffered mobile phase[4].

Q3: My purified (2E) isomer was >99% pure, but after a week on the bench, it shows (2Z) contamination. Why? A: Cinnamic acid derivatives are highly susceptible to photoisomerization[2]. Ambient UV light in the laboratory provides the activation energy necessary to temporarily break the alkene π-bond, allowing rotation and conversion from the (2E) trans-isomer to the less stable, but kinetically accessible, (2Z) cis-isomer[2]. Causality & Solution: Always store the purified compound in amber glass vials flushed with argon or nitrogen, and keep it at 2-8°C to prevent light-induced isomerization.

Section 3: Standardized Advanced Purification Protocols

Protocol A: pH-Driven Liquid-Liquid Extraction (LLE)

Purpose: Removal of neutral organic impurities (unreacted aldehydes) and basic catalysts. Self-Validation Check: Spot the final aqueous layer on a TLC plate (Hexane:EtOAc 3:1) before acidification. The complete absence of UV-active spots at the solvent front confirms all lipophilic impurities have been removed.

  • Dissolution: Dissolve 10 g of the crude reaction mixture in 100 mL of Ethyl Acetate (EtOAc).

  • Basification: Add 100 mL of 1M NaOH (aq). Stir vigorously for 15 minutes. The target compound transfers to the aqueous layer as a sodium salt[3].

  • Phase Separation: Transfer to a separatory funnel. Collect the bottom aqueous layer. Wash the organic layer with an additional 50 mL of 1M NaOH. Combine the aqueous layers.

  • Organic Wash: Wash the combined aqueous layers with 50 mL of fresh EtOAc to remove trace benzaldehyde. Discard the EtOAc layer.

  • Acidification: Cool the aqueous layer in an ice bath (0-5°C). Slowly add 6M HCl dropwise under continuous stirring until the pH reaches 2.0. A dense white precipitate will form[3].

  • Filtration: Filter the precipitate through a Büchner funnel, wash with 50 mL of ice-cold distilled water, and dry under vacuum at 45°C for 12 hours.

Protocol B: Preparative RP-HPLC for Geometric Isomer Resolution

Purpose: Separation of (2E) and (2Z) isomers when cis-contamination exceeds 2%.

  • System Setup: Use a Preparative HPLC system equipped with a C18 column (e.g., 250 mm × 21.2 mm, 5 µm particle size) and a UV-Vis detector set to 280 nm[2].

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water with 0.1% Formic Acid (buffers the carboxylic acid, preventing peak tailing)[4].

    • Solvent B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: Run a linear gradient from 30% B to 70% B over 30 minutes at a flow rate of 20 mL/min[5].

  • Fraction Collection: The (2Z) isomer typically elutes first, followed closely by the desired (2E) isomer. Collect the (2E) peak based on strict UV thresholding.

  • Recovery: Lyophilize (freeze-dry) the collected (2E) fractions to remove water and acetonitrile without applying heat, preventing thermal degradation.

Protocol C: Solvent-Antisolvent Recrystallization

Purpose: Final polishing to achieve >99.5% purity and highly ordered crystal morphology.

  • Dissolution: Suspend the solid in a minimal volume of boiling Ethanol (approx. 3-4 mL per gram of solute).

  • Clarification: If the solution is cloudy, perform a hot filtration to remove insoluble particulates.

  • Antisolvent Addition: While maintaining the solution near boiling, add hot Heptane dropwise until the solution becomes faintly turbid (the cloud point).

  • Controlled Cooling: Add 1-2 drops of Ethanol to clear the turbidity. Remove from heat and allow the flask to cool to room temperature undisturbed over 4 hours. The slow cooling rate is critical to exclude impurities from the growing crystal lattice.

  • Harvesting: Chill the flask in an ice bath for 1 hour to maximize yield. Filter the resulting needle-like crystals and wash with ice-cold Heptane.

Section 4: Purification Workflow Diagram

PurificationWorkflow Start Crude Reaction Mixture (Knoevenagel Condensation) LLE Acid-Base Extraction (pH 10 -> pH 2) Start->LLE Check Is (2Z) Isomer < 2%? LLE->Check Prep Preparative RP-HPLC (Isomer Resolution) Check->Prep No Recryst Solvent/Antisolvent Recrystallization Check->Recryst Yes Prep->Recryst Pure Pure (2E)-Isomer (>99% Purity) Recryst->Pure

Fig 1: Advanced purification workflow for (2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid.

References

  • National Institutes of Health (PMC). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids. Retrieved from:[Link]

  • Universidad de Sevilla (idUS). Evolution of the ratio (%) the trans:cis isomers of comselogoside with the time of UV irradiation. Retrieved from: [Link]

  • ResearchGate. Preparative high‐performance liquid chromatography: Isolation of natural chemical compounds for identification and characterization. Retrieved from: [Link]

Sources

Troubleshooting

Technical Support Center: Aqueous Formulation &amp; Stability of (2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to maintain the aqueous stability of fluorinated cinnamic acid derivatives....

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to maintain the aqueous stability of fluorinated cinnamic acid derivatives.

(2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid (commonly known as 2-(difluoromethoxy)cinnamic acid) presents unique formulation challenges. While the carboxylic acid moiety provides a handle for aqueous solubilization via salt formation, the highly lipophilic ortho-difluoromethoxy (-OCF 2​ H) group drives entropically unfavorable water structuring. This often leads to hydrophobic collapse, aggregation, and precipitation in assay buffers. Furthermore, the conjugated alkene backbone is highly susceptible to UV-induced photoisomerization.

This guide provides field-proven, self-validating methodologies to troubleshoot and resolve these stability issues.

Part 1: Frequently Asked Questions (Troubleshooting Causality)

Q1: Why does my stock solution turn cloudy immediately upon dilution into physiological buffers (PBS, pH 7.4)? A1: This is a classic case of exceeding the compound's critical aggregation concentration. Although the carboxylic acid (pK a​ ~4.5) is deprotonated at pH 7.4, the bulky, electron-withdrawing -OCF 2​ H group significantly increases the molecule's overall lipophilicity. When diluted from a DMSO stock into water, the hydrophobic domains undergo rapid intermolecular π−π stacking to minimize contact with water. Solution: You must lower the thermodynamic penalty of solvation. We recommend forming a host-guest inclusion complex using β -cyclodextrin ( β -CD), which completely shields the hydrophobic aryl ring from the aqueous environment[1].

Q2: I am observing a steady 30% decrease in compound concentration during my 48-hour cell-based assay, but no precipitate is visible. Is the compound degrading? A2: It is likely not degrading, but rather isomerizing. Cinnamic acid derivatives undergo rapid E-to-Z (trans-to-cis) photoisomerization when exposed to ambient laboratory lighting (specifically UV and blue light wavelengths). Because the Z-isomer has different chromatographic retention times and biological affinities, it appears as a "loss" of your active E-isomer. Solution: Switch to amber labware. Additionally, cyclodextrin complexation physically restricts the rotational freedom of the alkene bond, drastically improving photochemical stability[2].

Q3: How do I choose between α -cyclodextrin and β -cyclodextrin for formulation? A3: The choice is dictated by steric causality. While α -CD (cavity diameter ~4.7–5.3 Å) can successfully complex unsubstituted trans-cinnamic acid[3], the addition of the bulky ortho-difluoromethoxy group increases the molecule's cross-sectional area. β -CD (cavity diameter ~6.0–6.5 Å) provides the optimal van der Waals contacts for substituted cinnamic acids, yielding a highly stable 1:1 stoichiometric complex[1].

Part 2: Diagnostic Workflows & Mechanisms

Below is the logical workflow for diagnosing aqueous instability in your assays, followed by the molecular mechanism of our recommended stabilization strategy.

Troubleshooting Start Issue: Aqueous Instability (Precipitation / Loss of Signal) Identify Identify Primary Cause Start->Identify Cause1 Hydrophobic Aggregation (Due to -OCF2H group) Identify->Cause1 Cause2 E-to-Z Photoisomerization (Ambient Light Exposure) Identify->Cause2 Cause3 Protonation of Carboxylate (pH < 5.0) Identify->Cause3 Sol1 Formulate with β-CD (1:1 Inclusion Complex) Cause1->Sol1 Sol2 Use Amber Labware & Minimize UV Exposure Cause2->Sol2 Sol3 Adjust Buffer to pH 7.4 (Ensure Salt Formation) Cause3->Sol3

Workflow for diagnosing and resolving aqueous stability issues.

Mechanism Guest Free Compound (Lipophilic) Complex 1:1 Inclusion Complex Guest->Complex Non-covalent Binding Host β-CD (Hydrophobic Cavity) Host->Complex Host-Guest Interaction Stable Aqueous Stabilization Complex->Stable Steric Shielding & Solubilization

Mechanism of β-cyclodextrin inclusion enhancing solubility and photostability.

Part 3: Step-by-Step Experimental Methodologies

To ensure scientific integrity, do not simply mix the compound and hope for the best. Use the Higuchi-Connors Phase-Solubility Method to create a self-validating system. This protocol mathematically proves that you have successfully stabilized the compound via a 1:1 inclusion complex.

Protocol: Preparation and Validation of a β -Cyclodextrin Inclusion Complex

Step 1: Preparation of Solutions

  • Prepare a 100 mM phosphate buffer solution adjusted strictly to pH 7.4 to ensure the carboxylic acid remains ionized.

  • Prepare a series of β -CD solutions in the buffer ranging from 0 to 15 mM (e.g., 0, 3, 6, 9, 12, 15 mM). Note: β -CD solubility in water maxes out around 16.3 mM at 25°C.

Step 2: Phase-Solubility Profiling (The Self-Validation Step)

  • Add an excess amount (e.g., 10 mg) of solid (2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid to 5 mL of each β -CD solution in amber glass vials.

  • Seal the vials and shake them continuously at 25°C for 48 hours to reach thermodynamic equilibrium.

  • Filter the suspensions through a 0.45 µm PTFE syringe filter to remove any uncomplexed, precipitated drug.

  • Quantify the dissolved compound in the filtrate using UV-Vis spectroscopy (at λmax​ ~275 nm) or HPLC.

Step 3: Mathematical Validation

  • Plot the molar concentration of the dissolved compound (Y-axis) against the molar concentration of β -CD (X-axis).

  • Causality Check: If the plot is linear with a slope less than 1 (an A L​ -type profile), you have successfully formed a 1:1 stoichiometric complex.

  • Calculate the apparent stability constant ( K1:1​ ) using the formula:

    K1:1​=S0​(1−Slope)Slope​

    (Where S0​ is the intrinsic solubility of the compound in the 0 mM β -CD buffer).

Step 4: Lyophilization for Long-Term Storage

  • Take the filtered solution containing the highest concentration of the complex and freeze it at -80°C.

  • Lyophilize for 48 hours to obtain a highly stable, water-soluble white powder that can be instantly reconstituted for biological assays without precipitation.

Part 4: Quantitative Data Presentation

Table 1: Physicochemical Parameters & Stability Impact
Molecular FeatureParameterAqueous Stability ImpactMitigation Strategy
Prop-2-enoic Acid pK a​ 4.5Insoluble in acidic media; precipitates if local pH drops during formulation.Buffer strictly to pH 7.0 prior to compound addition.
-OCF 2​ H Group High LipophilicityDrives micellization and amorphous precipitation at concentrations > 50 µM. β -CD complexation or 2-5% DMSO co-solvency.
Conjugated Alkene UV AbsorbanceRapid E-to-Z photoisomerization under ambient light, altering assay efficacy.Amber labware; steric restriction via host-guest complexation.
Table 2: Troubleshooting Matrix for Aqueous Assays
ObservationRoot CauseImmediate ActionLong-Term Solution
Visible turbidity upon buffer injectionExceeded critical aggregation concentrationAdd 0.1% Tween-20 to disrupt hydrophobic collapsePre-formulate as a lyophilized β -CD complex
HPLC shows a second peak appearing over timePhotoisomerization to cis-isomerWrap all assay tubes in aluminum foil immediatelyConduct all handling under red/low-light conditions
Compound won't dissolve in stock solutionInsufficient ionizationCheck stock pH; do not use unbuffered waterUse 0.1 M NaOH to form the sodium salt, then buffer

References

  • Interaction of cinnamic acid derivatives with β -cyclodextrin in water: experimental and molecular modeling studies. PubMed / National Institutes of Health (NIH).[1][Link]

  • trans-Cinnamic acid--alpha-cyclodextrin system as studied by solubility, spectral, and potentiometric techniques. Journal of Pharmaceutical Sciences.[3][Link]

  • Inclusion complexes of cyclodextrins with cinnamic acid derivatives: Dissolution and thermal behavior. Chemical & Pharmaceutical Bulletin / Semantic Scholar.[2][Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for trans-2-(difluoromethoxy)cinnamic acid

Welcome to the Technical Support Center. As application scientists, we frequently encounter peak shape anomalies during method development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter peak shape anomalies during method development. trans-2-(difluoromethoxy)cinnamic acid presents a unique set of chromatographic challenges due to its specific functional groups. This guide provides deep mechanistic insights, self-validating protocols, and a diagnostic workflow to help you achieve symmetrical, highly reproducible peaks.

Mechanistic Insights: The Causality of Peak Tailing

To effectively troubleshoot, we must first understand the molecular behavior of trans-2-(difluoromethoxy)cinnamic acid within a reversed-phase HPLC system:

  • The Ionization Dilemma (pKa ~4.5): As a carboxylic acid, this analyte has a pKa of approximately 4.5. When the mobile phase pH is near this value, the compound exists in a dynamic equilibrium between its protonated (neutral) and ionized (carboxylate anion) states[1]. Because these two states have different hydrophobicities, they travel at slightly different velocities through the column, leading to severe band broadening and split or tailing peaks[1].

  • Secondary Silanol Interactions: The difluoromethoxy (-OCHF₂) group is not merely an electron-withdrawing moiety; it acts as a recognized lipophilic hydrogen bond donor[2]. This property allows the molecule to engage in secondary chemical interactions with residual, un-endcapped silanol groups (Si-OH) on the silica-based stationary phase[3]. These secondary retention mechanisms cause a fraction of the analyte molecules to lag behind the main band, resulting in an asymmetric "tailing" peak[4].

Diagnostic Troubleshooting Workflow

Follow this logical decision tree to isolate whether your peak tailing is caused by chemical interactions, column chemistry, or physical system issues.

Workflow A Peak Tailing Detected Asymmetry Factor (As) > 1.5 B Is Mobile Phase pH < 2.5? A->B C Adjust pH to 2.5 (e.g., 0.1% TFA or H3PO4) B->C No D Is Column Fully End-Capped? B->D Yes C->D E Switch to High-Purity End-Capped C18 Column D->E No F Check Sample Solvent & Injection Volume D->F Yes E->F G Dilute Sample in Initial Mobile Phase F->G Overloaded/Mismatch H Optimal Peak Shape (As < 1.2) F->H Verified G->H

Caption: Diagnostic decision tree for resolving HPLC peak tailing of acidic analytes.

Step-by-Step Optimization Protocols

Every protocol below is designed as a self-validating system . By calculating the Asymmetry factor ( As​ ) before and after the intervention, you can scientifically confirm the root cause of the tailing.

Protocol A: Mobile Phase pH Suppression

Causality: By lowering the pH to 2.5, we fully protonate the carboxylic acid, forcing the analyte into a single, neutral state. Simultaneously, this highly acidic environment suppresses the ionization of acidic surface silanols, neutralizing their ability to undergo ion-exchange interactions[3].

  • Preparation: Prepare the aqueous mobile phase (Solvent A) using HPLC-grade water.

  • Buffering: Add a buffering agent to ensure sufficient ionic strength (e.g., 25 mM potassium phosphate)[1].

  • pH Adjustment: Adjust the pH strictly to 2.5 using phosphoric acid (H₃PO₄). Note: If mass spectrometry (LC-MS) compatibility is required, substitute the phosphate buffer with 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid.

  • Filtration: Filter the buffer through a 0.22 µm membrane filter to prevent frit blockages.

  • Self-Validation Step: Inject a 10 µg/mL standard of trans-2-(difluoromethoxy)cinnamic acid. Calculate As​ at 10% peak height. If As​ drops from >2.0 to <1.2, the ionization issue is resolved.

Protocol B: Mitigating Secondary Silanol Interactions

Causality: Even in a neutral state, the difluoromethoxy group's hydrogen-bonding capacity can cause it to cling to active silanols[2]. Switching to a sterically protected or densely end-capped column physically blocks the analyte from reaching these active sites[3].

  • Column Selection: Select a modern, ultra-high purity silica C18 column with dense end-capping (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge)[3].

  • Passivation: Flush the new column with 10 column volumes of 100% strong solvent (Acetonitrile or Methanol) to remove any hydrophobic manufacturing residues[5].

  • Equilibration: Equilibrate the column with your acidic mobile phase (pH 2.5) for at least 20 column volumes to ensure complete protonation of the stationary phase environment.

  • Self-Validation Step: Run a blank injection followed by the sample. Symmetrical peak elution ( As​ < 1.2) confirms the successful suppression of secondary interactions.

Quantitative Impact of Mobile Phase pH

The table below summarizes the expected chromatographic outcomes based on the ionization state of trans-2-(difluoromethoxy)cinnamic acid at various pH levels.

Mobile Phase pHAnalyte Ionization StateSilanol ActivityExpected Tailing Factor ( As​ )Chromatographic Outcome
6.5 Fully Ionized (Anion)High> 2.5Severe Tailing / Loss of Resolution
4.5 (near pKa)50% Ionized / 50% NeutralModerate1.8 - 2.2Broadening / Split Peak
3.5 Mostly NeutralLow1.4 - 1.7Minor Tailing
2.5 Fully Protonated Suppressed 1.0 - 1.1 Ideal / Symmetrical Peak

Frequently Asked Questions (FAQs)

Q1: Why does the difluoromethoxy group exacerbate peak tailing compared to a standard methoxy group? A1: While a standard methoxy group acts primarily as a hydrogen bond acceptor, the difluoromethoxy (-OCHF₂) group is a recognized lipophilic hydrogen bond donor[2]. This unique property allows it to engage in additional weak hydrogen-bonding interactions with the stationary phase or residual silanols, increasing the likelihood of secondary retention mechanisms[2][3].

Q2: I adjusted the pH to 2.5, but the peak is still tailing. What is the next logical step? A2: If pH suppression does not resolve the tailing, the issue is likely physical rather than chemical. Verify that the sample solvent is not stronger (more organic) than the initial mobile phase, which causes premature band migration and tailing due to improper focusing at the column head[5]. Additionally, check for column voiding or a blocked inlet frit by reversing the column flow (if permitted by the manufacturer) and flushing it[3].

Q3: Should I use Triethylamine (TEA) as a mobile phase additive to block silanols? A3: Historically, basic additives like TEA (e.g., 25 mM) were used to compete for acidic silanol groups. However, with modern ultra-high purity, fully end-capped silica columns, TEA is rarely necessary[4]. It can also severely suppress ionization in LC-MS applications. Prioritize using a high-purity column and low pH over adding TEA.

References

  • Overcoming peak tailing for Methyl prednisolone-16-carboxylate in reverse-phase HPLC. BenchChem. 1

  • Peak Tailing in HPLC. Element Lab Solutions. 3

  • The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. 2

  • Troubleshooting Common HPLC Issues. Labcompare. 5

  • HPLC Troubleshooting Guide. ACE HPLC. 4

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Pattern Validation for 2-(Difluoromethoxy)cinnamic Acid: A Comparative Guide

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Executive Summary 2-(Difluoromethoxy)cinnamic acid (Molecular Weight: 214.17 g/mol ) is a highly valuable structural motif in...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals

Executive Summary

2-(Difluoromethoxy)cinnamic acid (Molecular Weight: 214.17 g/mol ) is a highly valuable structural motif in modern drug discovery. The incorporation of the difluoromethoxy (-OCF2H) group significantly enhances a molecule's lipophilicity and metabolic stability, while the cinnamic acid backbone provides a versatile reactive handle. For drug development professionals, validating the structural identity and impurity profile of this compound requires rigorous mass spectrometry (MS) fragmentation analysis.

This guide objectively compares the performance of leading MS platforms (Triple Quadrupole, Q-TOF, and Orbitrap) for the structural elucidation of 2-(difluoromethoxy)cinnamic acid. Furthermore, it details the thermodynamic causality behind its gas-phase dissociation and provides a self-validating experimental protocol to ensure absolute analytical confidence.

Mechanistic Drivers of Gas-Phase Dissociation (Causality Analysis)

As analytical scientists, we must move beyond merely observing spectral peaks to understanding the thermodynamic and kinetic forces driving collision-induced dissociation (CID).

Ionization Strategy: Due to the presence of the acidic carboxyl group (pKa ~4.5), Electrospray Ionization in negative mode (ESI-) is the most efficient and sensitive technique. It yields a highly stable deprotonated pseudo-molecular ion, [M-H]- at an exact mass of m/z 213.036[1].

Primary Dissociation (Decarboxylation): The most thermodynamically favorable pathway during CID is the decarboxylation of the cinnamate moiety. The expulsion of neutral carbon dioxide (44 Da) is entropically driven, generating a delocalized carbanion at m/z 169.046[2].

Secondary Dissociation (Difluoromethoxy Cleavage): The -OCF2H group introduces complex, energy-dependent fragmentation dynamics. Depending on the applied collision energy, this ether linkage undergoes either the radical loss of a difluoromethyl group (•CHF2, 51 Da) or the neutral loss of hydrogen fluoride (HF, 20 Da) and carbonyl fluoride (CF2O, 66 Da)[3]. The loss of CF2O from the m/z 169 fragment yields a highly stable vinylic/phenolic anion at m/z 103.055.

Table 1: Diagnostic Fragmentation Pattern (ESI Negative Mode)
Precursor Ion (m/z)Product Ion (m/z)Neutral LossMechanism / Causality
213.036 169.046CO₂ (44 Da)Decarboxylation of the cinnamate moiety; entropically driven at low collision energies.
169.046 103.055CF₂O (66 Da)Cleavage of the difluoromethoxy ether linkage; requires higher collisional activation.
169.046 149.040HF (20 Da)Elimination of hydrogen fluoride from the -OCF2H group, forming a stable double bond.

MS Platform Comparison: QqQ vs. Q-TOF vs. Orbitrap

Validating this fragmentation pattern requires selecting the appropriate MS architecture. Below is an objective comparison of how different platforms handle the structural elucidation and quantification of fluorinated cinnamic acids.

Table 2: MS Platform Performance Comparison
Performance MetricTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap HRMS
Mass Accuracy Nominal (~0.1 Da)< 2 ppm< 1 ppm
Resolution (FWHM) Unit (~0.7 Da)30,000 - 60,000> 120,000
Dynamic Range 6 logs4-5 logs4 logs
Optimal Use Case High-throughput MRM quantification, routine QA/QC, and pharmacokinetics.Rapid structural elucidation, untargeted impurity profiling, and fast scanning.Ultimate confidence in empirical formula determination and isobaric separation.
Validation Capability Relies on stable ion ratios between the m/z 169 and m/z 103 fragments.Confirms exact mass of the CF2O neutral loss to rule out isobaric interferences.Resolves fine isotopic structures (e.g., ¹³C vs. deuterium overlaps).

Verdict: For initial structural validation and impurity profiling of 2-(difluoromethoxy)cinnamic acid, High-Resolution Mass Spectrometry (Orbitrap or Q-TOF) is mandatory to confirm the exact mass of the fluorinated fragments. Once the fragmentation pathway is validated, QqQ is the superior choice for high-sensitivity, routine quantitative workflows.

Visualizing the Analytical Workflow

The following logic tree maps the CID fragmentation pathway and the instrumental decision points required to validate the structure of 2-(difluoromethoxy)cinnamic acid.

MS_Workflow A Precursor Ion [M-H]- m/z 213.036 B CID Activation (Energy: 10-40 eV) A->B Isolation in Q1 C Primary Fragment Loss of CO2 (-44 Da) m/z 169.046 B->C Low CE (10-20 eV) D Secondary Fragment A Loss of CF2O (-66 Da) m/z 103.055 C->D High CE (25-40 eV) E Secondary Fragment B Loss of HF (-20 Da) m/z 149.040 C->E Med CE (15-30 eV) F High-Res Validation Mass Error < 5 ppm D->F TOF/Orbitrap Detection E->F TOF/Orbitrap Detection

LC-MS/MS fragmentation workflow and CID decision tree for 2-(difluoromethoxy)cinnamic acid.

Self-Validating Experimental Protocol

Trustworthiness in analytical chemistry stems from protocols that inherently verify their own outputs. This step-by-step methodology incorporates built-in checks to ensure the observed fragmentation is strictly derived from the target analyte and free from instrumental artifacts.

Step 1: System Suitability & Mass Calibration
  • Action: Infuse a standard tuning mix (e.g., Pierce Negative Ion Calibration Solution) prior to analysis.

  • Self-Validation Check: Ensure the mass error across the m/z 50–500 range is strictly < 2 ppm. If the error exceeds this threshold, the exact mass validation of the CF2O loss will be mathematically invalid.

Step 2: Precursor Ion Selection & Isotope Profiling
  • Action: Introduce the sample via LC at a flow rate of 0.3 mL/min using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Isolate the m/z 213.036 precursor in Q1.

  • Self-Validation Check: Compare the experimental M and M+1 (¹³C) ratio of the precursor peak to the theoretical isotopic distribution for C₁₀H₈F₂O₃. If the ratio deviates by >5%, the precursor window is contaminated by a co-eluting isobaric species, and chromatography must be optimized.

Step 3: Energy-Resolved Mass Spectrometry (ERMS)
  • Action: Perform a product ion scan (MS2) while ramping the Collision Energy (CE) from 5 eV to 50 eV using Nitrogen or Argon as the collision gas.

  • Self-Validation Check: Plot the breakdown curve. The sequential appearance of m/z 169.046 (maximizing at ~15 eV) followed by the appearance of m/z 103.055 (maximizing at ~35 eV) validates the precursor-product lineage. This proves the fragments are derived from consecutive neutral losses rather than background noise.

Step 4: Orthogonal Blank Subtraction
  • Action: Run a solvent blank immediately after the highest concentration sample.

  • Self-Validation Check: Monitor the 213.036 → 169.046 and 213.036 → 103.055 transitions. The absence of these peaks in the blank rules out source carryover and confirms that the MRM transitions are uniquely tied to the analyte's retention time.

References

  • Title: Spectroscopic analysis comparison of different cinnamic acid derivatives Source: Benchchem URL: 1[1]

  • Title: Single stage electrospray mass spectrum of trans-cinnamic acid in negative-ion mode Source: ResearchGate URL: 2[2]

  • Title: Identification of Degradation Products in the Phosphodiesterase (PDE-4) Inhibitor Roflumilast Using High Resolution Mass Spectrometry Source: OAK National Repository URL: 3[3]

  • Title: Cinnamic acid (Product Specifications) Source: Sigma-Aldrich URL:

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Disposal and Safety Protocol: (2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid

Here is the comprehensive laboratory safety and disposal guide for (2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid, designed for research and drug development professionals. Operational Context and Physicochemical Ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive laboratory safety and disposal guide for (2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid, designed for research and drug development professionals.

Operational Context and Physicochemical Causality

(2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid (also known as 2-(difluoromethoxy)cinnamic acid) is a fluorinated building block frequently utilized in medicinal chemistry and API (Active Pharmaceutical Ingredient) synthesis.

From a waste management perspective, the critical structural feature of this molecule is the difluoromethoxy group (-OCF2H) . When subjected to standard thermal degradation or improper chemical neutralization, fluorinated organic compounds present unique hazards. Specifically, the combustion of this material generates highly corrosive and toxic hydrogen fluoride (HF) gas. Therefore, the causality behind its strict disposal protocol is driven by the necessity to route the chemical exclusively to high-temperature incineration facilities equipped with alkaline gas scrubbers, rather than standard organic waste streams.

Hazard Profile and Quantitative Safety Data

Before initiating any disposal or cleanup procedures, personnel must understand the acute toxicity profile of the compound. According to regulatory notifications, the substance exhibits multi-route acute toxicity and acts as a localized irritant[1].

Table 1: Hazard Classifications and Required PPE
Hazard CategoryGHS Hazard CodeClinical/Operational ImplicationMandatory PPE for Handling/Disposal
Acute Toxicity (Oral, Dermal, Inhalation) H302, H312, H332Systemic toxicity upon systemic absorption. Dust generation is the primary inhalation risk.Nitrile gloves (double-gloving recommended for cleanup), lab coat, safety goggles.
Skin Irritation H315Direct contact causes localized epidermal inflammation.Chemical-resistant sleeves during bulk transfers.
Eye Irritation (Category 2A) H319Causes severe eye irritation; potential for corneal damage if unwashed.Snug-fitting safety goggles (face shield for large liquid volumes).
Specific Target Organ Toxicity (STOT SE 3) H336May cause drowsiness or dizziness; indicates CNS depression potential.Handle exclusively inside a certified Class II Biological Safety Cabinet or Chemical Fume Hood.

Step-by-Step Disposal Methodology

To ensure compliance with Environmental Health and Safety (EHS) regulations (such as EPA RCRA standards in the US), follow this self-validating segregation and disposal protocol.

Phase 1: Waste Segregation (The Halogenated Requirement)
  • Identify the Waste Stream: Because the molecule contains fluorine atoms, any solution containing this acid must be classified as Halogenated Organic Waste .

  • Prevent Cross-Contamination: Never mix solutions of (2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid with non-halogenated waste streams. Mixing halogenated and non-halogenated waste drastically increases disposal costs and poses a severe risk if sent to an incinerator lacking halogen scrubbers.

Phase 2: Containment and Labeling
  • Select Compatible Containment: Use High-Density Polyethylene (HDPE) or glass carboys for liquid waste. For solid waste (e.g., contaminated weighing paper, empty vials), use sealable, puncture-resistant solid waste bins.

  • Aqueous vs. Organic Separation: If the acid is dissolved in an organic solvent (e.g., DMSO, DMF, or Dichloromethane during synthesis), collect it in the designated Halogenated Solvent waste container. If it is in an aqueous basic solution (e.g., dissolved in NaOH during an extraction), it must be neutralized to a pH of 6-8 before being collected in an aqueous hazardous waste container, ensuring no incompatible reactive chemicals are present.

  • Apply GHS-Compliant Labeling: Immediately affix a hazardous waste tag detailing the exact contents: "Halogenated Organic Waste: Contains (2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid and[Solvent Name]".

Phase 3: Spill Response Protocol

In the event of an accidental release, the protocol depends on the physical state of the chemical:

  • For Solid Spills (Powder): Do not dry sweep. Dry sweeping aerosolizes the powder, exacerbating the H332 and H336 inhalation risks[1]. Lightly mist the powder with a compatible solvent (e.g., water or ethanol) to suppress dust, wipe up with absorbent pads, and place all materials into a solid hazardous waste bag.

  • For Liquid Spills (In Solution): Isolate the area. Apply an inert, non-combustible absorbent material (e.g., vermiculite or sand). Scoop the absorbed mixture using non-sparking tools and deposit it into a sealable waste container marked for halogenated solids. Wash the spill area with soap and water to remove residual irritants (H315).

Disposal Workflow Visualization

The following diagram illustrates the logical decision tree for routing this specific fluorinated compound through a facility's waste management system.

DisposalWorkflow Start Generate Waste: (2E)-3-[2-(difluoromethoxy)phenyl] prop-2-enoic acid State Physical State? Start->State Solid Solid Waste Collection (Double-bagged / Vials) State->Solid Powder/Crystals Liquid Liquid Waste Solution State->Liquid Dissolved in Solvent Halogenated Halogenated Organic Waste Container Solid->Halogenated If heavily contaminated Labeling Attach Hazardous Waste Label Solid->Labeling Dry waste stream Liquid->Halogenated Contains Fluorine Halogenated->Labeling EHSPickup EHS / Certified Waste Vendor Pickup Labeling->EHSPickup Incineration High-Temp Incineration (with HF Scrubber) EHSPickup->Incineration Final Destruction

Caption: Laboratory disposal routing for fluorinated organic acids ensuring safe destruction.

References

  • NextSDS. (n.d.). (2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid — Chemical Substance Information. Retrieved March 17, 2026, from[Link]

Sources

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